N-pyrrolidinyl-3,4-DMA (hydrochloride)
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Overview
Description
N-pyrrolidinyl-3,4-DMA (hydrochloride) is an analytical reference standard categorized as an amphetamine. It is primarily used in research and forensic applications. The compound is known for its stimulant properties and is often utilized in mass spectrometry and other analytical techniques .
Preparation Methods
The synthesis of N-pyrrolidinyl-3,4-DMA (hydrochloride) involves the reaction of 3,4-dimethoxyphenylacetone with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
N-pyrrolidinyl-3,4-DMA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
N-pyrrolidinyl-3,4-DMA (hydrochloride) is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry, particularly in mass spectrometry, to identify and quantify similar compounds.
Biology: The compound is used in studies related to neurotransmitter systems and their effects on biological processes.
Medicine: Research involving N-pyrrolidinyl-3,4-DMA (hydrochloride) helps in understanding the pharmacological effects of amphetamines and their potential therapeutic applications.
Industry: It is utilized in the development and testing of new analytical methods and instruments.
Mechanism of Action
N-pyrrolidinyl-3,4-DMA (hydrochloride) exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its stimulant properties .
Comparison with Similar Compounds
N-pyrrolidinyl-3,4-DMA (hydrochloride) is similar to other amphetamine derivatives, such as:
Methamphetamine: Both compounds have stimulant effects, but N-pyrrolidinyl-3,4-DMA (hydrochloride) is primarily used for research purposes.
3,4-Methylenedioxymethamphetamine (MDMA): While MDMA is known for its psychoactive effects, N-pyrrolidinyl-3,4-DMA (hydrochloride) is used in analytical and forensic applications.
N-pyrrolidinyl-3,4-DMA (hydrochloride) stands out due to its specific use in research and forensic applications, making it a valuable tool for scientists and researchers.
Properties
Molecular Formula |
C15H24ClNO2 |
---|---|
Molecular Weight |
285.81 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(16-8-4-5-9-16)10-13-6-7-14(17-2)15(11-13)18-3;/h6-7,11-12H,4-5,8-10H2,1-3H3;1H |
InChI Key |
BZZOGUOIPUUXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl |
Origin of Product |
United States |
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